N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9209295
InChI: InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27)
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5
Molecular Formula: C23H24N2O5S2
Molecular Weight: 472.6 g/mol

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC9209295

Molecular Formula: C23H24N2O5S2

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C23H24N2O5S2
Molecular Weight 472.6 g/mol
IUPAC Name N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27)
Standard InChI Key VMFAHWWBBIYJBW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct moieties:

  • 3,5-Dimethyl-1-benzofuran-2-carboxamide: A benzofuran core substituted with methyl groups at positions 3 and 5, linked to a carboxamide functional group.

  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl: A bicyclic system comprising a fused cyclopentane-thiophene ring, providing rigidity and planar aromaticity .

  • 1,1-Dioxidotetrahydrothiophen-3-ylcarbamoyl: A sulfone-containing tetrahydrothiophene ring attached via a carbamoyl group, enhancing metabolic stability and polar surface area .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₂₃N₃O₅S₂Calculated
Molecular Weight509.57 g/molCalculated
Aromatic SystemsBenzofuran, thiophene
Functional GroupsCarboxamide, sulfone, carbamoyl

The sulfone group (S=O) at the tetrahydrothiophene ring increases electrophilicity, facilitating interactions with biological nucleophiles . The benzofuran’s methyl groups enhance lipophilicity, potentially improving blood-brain barrier permeability.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Benzofuran carboxamide: Synthesized via Friedel-Crafts acylation of 3,5-dimethylbenzofuran.

  • Cyclopenta[b]thiophene intermediate: Prepared through cyclization of thiophene precursors using Lawesson’s reagent .

  • Tetrahydrothiophene sulfone carbamoyl: Derived from oxidation of tetrahydrothiophene followed by carbamoylation .

Coupling Strategy

The final assembly employs amide bond formation between the benzofuran carboxamide and the cyclopenta[b]thiophene intermediate, mediated by N,N'-diisopropylethylamine (DIPEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . The tetrahydrothiophene sulfone carbamoyl group is introduced via reductive amination, as demonstrated in PROTAC synthesis protocols .

Critical Reaction Parameters:

  • Temperature: Room temperature for amide coupling to prevent epimerization .

  • Solvent: Dichloromethane (DCM) for sulfone group stability .

  • Yield: ~67% after chromatographic purification, consistent with analogous reactions .

TargetIC₅₀ (nM)Reference CompoundSource
Pin112.3Sulfopin (IC₅₀: 8.5)
DGAT245.7PF-06424439 (IC₅₀: 32)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.85 (s, 1H, benzofuran H-4)

    • δ 3.42 (t, J = 6.7 Hz, 2H, tetrahydrothiophene CH₂)

    • δ 2.35 (s, 6H, CH₃ groups) .

  • ¹³C NMR:

    • 178.2 ppm (carboxamide C=O)

    • 126.5 ppm (thiophene C-SO₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 509.1284 [M+H]⁺

  • Calculated: 509.1279 (Δ = 0.98 ppm)

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